molecular formula C17H12N2O4 B4945022 1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide CAS No. 71835-65-9

1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide

Cat. No.: B4945022
CAS No.: 71835-65-9
M. Wt: 308.29 g/mol
InChI Key: CPIKPLOLVMTKGG-UHFFFAOYSA-N
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Description

1-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide is a synthetic organic compound known for its diverse biological activities.

Preparation Methods

The synthesis of 1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dimethylformamide (DMF) and may require heating to ensure complete reaction.

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

1-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in many biological processes.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide exerts its effects involves the inhibition of photosynthetic electron transport (PET) in chloroplasts, which is crucial for its herbicidal activity . In bacteria, it disrupts cell wall synthesis and function, leading to cell death. The molecular targets include enzymes involved in these pathways, although specific targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar compounds include other ring-substituted naphthalene derivatives such as:

  • 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
  • N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide
  • 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide

These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activity and specificity. For example, 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide has shown higher activity against Mycobacterium kansasii compared to the standard isoniazid . The uniqueness of 1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide lies in its specific substitution pattern, which imparts distinct biological properties.

Properties

IUPAC Name

1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-16-14-7-2-1-4-11(14)8-9-15(16)17(21)18-12-5-3-6-13(10-12)19(22)23/h1-10,20H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIKPLOLVMTKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992548
Record name 1-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71835-65-9
Record name MLS000736670
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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